molecular formula C8H5F6NO B15221185 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol

Cat. No.: B15221185
M. Wt: 245.12 g/mol
InChI Key: MFCVNPWRXBWAKX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a pyridine ring and six fluorine atoms, making it highly polar and thermally stable. This compound is widely used in various scientific research fields due to its distinctive reactivity and solvent properties.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol typically involves the reaction of pyridine derivatives with hexafluoroacetone. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ catalytic processes to enhance the efficiency of the reaction.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol exerts its effects is primarily through its high polarity and ability to form hydrogen bonds. These properties enable it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved often include the stabilization of transition states and the facilitation of reaction intermediates.

Comparison with Similar Compounds

Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(pyridin-3-yl)propan-2-ol is unique due to the presence of the pyridine ring, which enhances its reactivity and interaction with biological molecules. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-2-1-3-15-4-5/h1-4,16H

InChI Key

MFCVNPWRXBWAKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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